1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a carboxylic acid group and a methoxyphenyl substituent
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the condensation of hydrazine with a suitable diketone or ketoester.
Introduction of the Methoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyridazine intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyridazine derivatives.
Common reagents for these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)pyridazine-3-carboxylic acid: Lacks the oxo group, leading to different chemical reactivity and biological activity.
1-(3-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-ester: The ester group can be hydrolyzed to form the carboxylic acid derivative, but the ester itself has different solubility and reactivity properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-9-4-2-3-8(7-9)14-11(15)6-5-10(13-14)12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPYNYNTPZMALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CCC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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